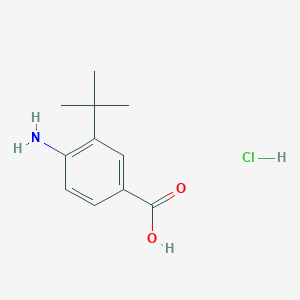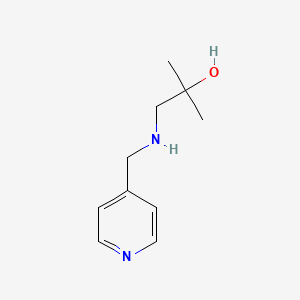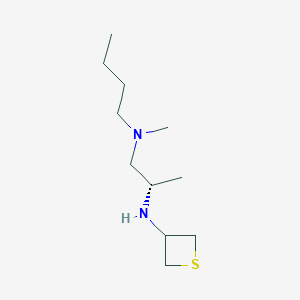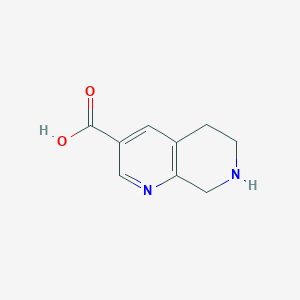
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a tetrahydrothiophene ring, which is a sulfur-containing heterocycle, and is known for its unique stereochemistry and functional groups that contribute to its reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Amino and Methyl Groups: Functionalization of the ring to introduce the amino and methyl groups is often done using selective substitution reactions.
Oxidation to Form the Dioxide: The sulfur atom in the tetrahydrothiophene ring is oxidized to form the dioxide, typically using oxidizing agents like hydrogen peroxide or peracids.
Formation of the Hydrochloride Salt: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride undergoes various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfur dioxide group.
Reduction: Reduction reactions can target the sulfur dioxide group or the amino group.
Substitution: The amino and methyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfone derivatives, while substitution reactions can yield various functionalized tetrahydrothiophene derivatives.
Aplicaciones Científicas De Investigación
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxidehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique stereochemistry allows it to fit into active sites of enzymes, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor activity.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-3-Amino-4-methyltetrahydrothiophene1,1-dioxide: Lacks the hydrochloride group but shares similar core structure and reactivity.
(3S,4R)-3-Amino-4-methyltetrahydrothiophene: Lacks the dioxide group, affecting its chemical properties and reactivity.
Propiedades
Fórmula molecular |
C5H12ClNO2S |
|---|---|
Peso molecular |
185.67 g/mol |
Nombre IUPAC |
(3S,4R)-4-methyl-1,1-dioxothiolan-3-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-4-2-9(7,8)3-5(4)6;/h4-5H,2-3,6H2,1H3;1H/t4-,5+;/m0./s1 |
Clave InChI |
OYXAKOJEGGPLEE-UYXJWNHNSA-N |
SMILES isomérico |
C[C@H]1CS(=O)(=O)C[C@H]1N.Cl |
SMILES canónico |
CC1CS(=O)(=O)CC1N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-(4-Ethoxyphenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15231134.png)



![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B15231171.png)

![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
